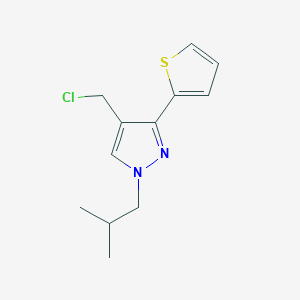

4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJJAVHHIJTMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties. They interact with various biological targets such as kinases, estrogen receptors, and voltage-gated sodium channels.

Mode of Action

The exact mode of action can vary depending on the specific thiophene derivative and its target. For example, some thiophene derivatives are known to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups.

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways. For instance, kinase inhibitors can impact signal transduction pathways, which are critical for many cellular processes.

Pharmacokinetics

The pharmacokinetics of thiophene derivatives can vary widely and depend on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability.

Result of Action

The result of the action of thiophene derivatives can vary depending on their specific targets and modes of action. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, anti-mitotic, anti-microbial, and anti-cancer effects.

Biological Activity

4-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a thiophene ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2S. The structure features a chloromethyl group, an isobutyl group, and a thiophene ring, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2S |

| IUPAC Name | This compound |

| InChI Key | XPKQKPDAKQPQHM-UHFFFAOYSA-N |

Antitumor Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. The pyrazole core has been associated with various biological effects, including:

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, potentially useful for treating conditions like arthritis.

- Cytotoxicity Against Cancer Cells : Studies have shown that pyrazoles can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on lung cancer (A549) and other tumor cell lines.

The biological activity of this compound is thought to involve:

- Inhibition of Enzyme Activity : Pyrazoles can inhibit specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Gene Expression : Some studies suggest that these compounds can downregulate genes associated with tumor growth and metastasis.

Case Studies and Research Findings

A review of the literature reveals several studies highlighting the biological activity of pyrazole derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrazoles against different human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .

- Antitumor Activity in Animal Models : In vivo studies showed that related pyrazole compounds could significantly reduce tumor size in mice models, indicating their potential as therapeutic agents .

- Safety Profile Assessment : Evaluations on non-tumor cell lines (e.g., HEK-293) revealed varying degrees of cytotoxicity, raising concerns about the safety profile of these compounds . The IC50 values against these cell lines were notably lower than those against tumor cells, suggesting a need for further optimization.

Summary Table of Biological Activities

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antiviral Properties

Research indicates that thiophene derivatives, including 4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole, show promise as antiviral agents against flavivirus infections. Case studies have demonstrated its efficacy in inhibiting viral replication, making it a potential candidate for developing antiviral medications .

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness that suggests its potential use in treating infections caused by resistant pathogens. For instance, one study highlighted its activity against Staphylococcus aureus and Escherichia coli, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies suggest that it may inhibit inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Applications in Research and Industry

Given its diverse biological activities, this compound has several important applications:

Pharmaceutical Development

The compound is being explored for its potential use in developing new antiviral and antimicrobial drugs. Its ability to target specific viral pathways makes it an attractive candidate for further research in antiviral drug formulation.

Agricultural Chemistry

There is potential for this compound to be utilized as a pesticide or fungicide due to its biological activity against microbial pathogens. Research into its efficacy in agricultural applications is ongoing, with promising preliminary results suggesting effective pest control properties .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Chloromethyl Group : The chloromethyl group in the target compound and analogues (e.g., and ) facilitates nucleophilic substitution, enabling the synthesis of derivatives like imidazole- or thiol-functionalized pyrazoles . This reactivity is critical for generating bioactive molecules.

- Thiophene vs. Aromatic Moieties : The thiophen-2-yl group in the target compound provides distinct electronic properties compared to phenyl () or fluorophenyl () substituents. Thiophene’s sulfur atom may enhance π-π stacking or metal coordination, influencing binding to biological targets .

- Fluorine-Containing Analogues : Compounds with difluoromethoxy () or trifluoromethyl groups () exhibit increased lipophilicity and metabolic stability, making them suitable for herbicidal or pharmaceutical applications .

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly constructed via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents. For example, condensation of ethyl hydrazinoacetate with α,β-unsaturated ketones or diketones yields substituted pyrazoles after cyclization and dehydration steps.

N1-Isobutyl Alkylation

N-alkylation of the pyrazole nitrogen at position 1 with an isobutyl group is typically performed using alkyl halides (e.g., isobutyl bromide or chloride) under basic conditions. This alkylation step is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate or sodium hydride.

Chloromethylation at the 4-Position

The chloromethyl group at position 4 is introduced via chloromethylation reactions. This can be achieved by treatment of the pyrazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions. The chloromethylation step requires careful monitoring to avoid over-chlorination or side reactions.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole formation | Ethyl hydrazinoacetate + diketone, reflux | Formation of 3-(thiophen-2-yl)-1H-pyrazole core |

| 2 | N1-alkylation | Isobutyl halide, base (K2CO3), DMF | N1-isobutyl substituted pyrazole |

| 3 | Chloromethylation | Chloromethyl methyl ether, HCl, solvent | 4-(chloromethyl) substituted pyrazole |

Research Findings and Optimization

- Yield and Selectivity: Alkylation and chloromethylation steps are sensitive to reaction time and temperature. Optimizing these parameters improves yield and minimizes side products.

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity in alkylation steps, improving substitution efficiency.

- Catalyst-Free Approaches: Recent advances in metal-free synthetic routes for heterocycles suggest potential for greener methods in pyrazole synthesis, though specific application to this compound requires further study.

- Alternative Chloromethylation: Use of safer chloromethylation reagents or in situ generation of chloromethyl cations reduces hazardous byproducts.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Pyrazole ring formation | Condensation of hydrazine derivatives with diketones | High regioselectivity, straightforward | Requires purification of intermediates |

| Thiophen-2-yl introduction | Cross-coupling or condensation with thiophene derivatives | Specific substitution, versatile | May require palladium catalysts |

| N1-Isobutyl alkylation | Alkyl halide with base in polar aprotic solvent | High yield, simple setup | Possible side alkylation |

| Chloromethylation | Chloromethyl methyl ether or formaldehyde/HCl | Direct chloromethyl introduction | Toxic reagents, side reactions |

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., thiazolyl-pyrazole intermediates) are synthesized via nucleophilic substitution or Mannich reactions under controlled conditions . Key factors include:

- Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation.

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) can enhance electrophilic substitution at the pyrazole’s chloromethyl group.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the target compound from unreacted thiophene or isobutyl precursors .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm, while the thiophene protons resonate as a multiplet at δ 7.2–7.5 ppm. Isobutyl groups show characteristic splits (δ 0.8–1.2 ppm for -CH(CH₂)₂) .

- IR : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-S (thiophene, ~1100 cm⁻¹) confirm functional groups .

- Cross-validation : Compare spectral data with structurally similar pyrazole-thiophene hybrids (e.g., 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone) to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic strategies resolve data contradictions in the spatial arrangement of the thiophene and pyrazole moieties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. For example:

- Unit cell parameters : Monoclinic systems (e.g., space group P2₁/c) are common for pyrazole-thiophene hybrids, with cell dimensions a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56° .

- Torsion angles : The dihedral angle between thiophene and pyrazole rings (typically 10–20°) indicates π-π stacking or steric hindrance .

- Validation tools : Software like WinGX or SHELXL refines hydrogen bonding (e.g., C-H⋯O interactions) and thermal displacement parameters to resolve structural discrepancies .

Q. How do electronic effects (e.g., electron-withdrawing Cl) modulate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict reactive sites. The chloromethyl group increases electrophilicity at C-4 of the pyrazole, facilitating Suzuki-Miyaura couplings .

- Experimental validation : Compare reaction rates with non-chlorinated analogs (e.g., methyl vs. chloromethyl derivatives) under identical Pd-catalyzed conditions. Yields often decrease by 15–20% due to steric bulk .

Q. What mechanistic insights explain conflicting bioactivity data in antimicrobial assays?

Methodological Answer:

- Dose-response profiling : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations from 1–100 μg/mL. Pyrazole-thiophene hybrids often show MIC₅₀ values of 25–50 μg/mL, but variability arises due to membrane permeability differences .

- Molecular docking : Simulate binding to bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina. The thiophene ring’s sulfur atom may form hydrophobic interactions with Leu-83, while the chloromethyl group disrupts ATP-binding domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.